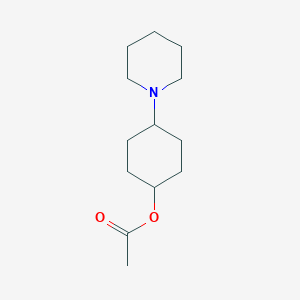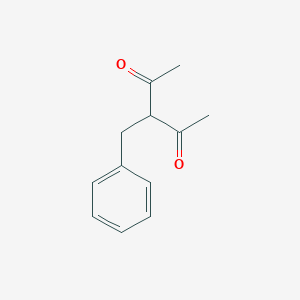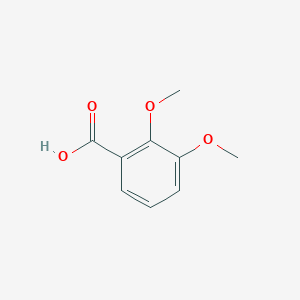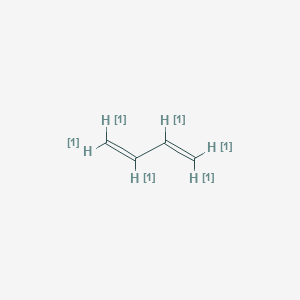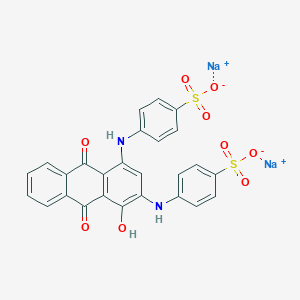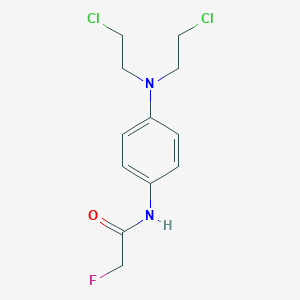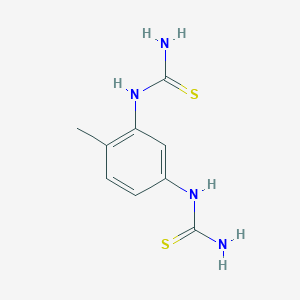
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic reagents to form adducts. It can also act as a reducing agent, donating electrons to oxidizing agents.
Efectos Bioquímicos Y Fisiológicos
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its ease of synthesis. It can be synthesized using relatively simple reactions and is readily available. Additionally, it has a wide range of applications in organic synthesis and materials science.
One limitation of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its potential toxicity. It has not been extensively studied for its toxicity, so caution should be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-). One area of research could be focused on understanding its mechanism of action in more detail. Additionally, it could be used in the development of new materials with unique properties, such as conducting polymers or metal-organic frameworks. It could also be studied for its potential anti-cancer properties, with the goal of developing new cancer treatments. Finally, it could be used as a starting material for the synthesis of novel organic compounds with a wide range of applications.
Conclusion
In conclusion, urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a versatile chemical compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable tool in organic synthesis, materials science, and other fields. While its mechanism of action and potential toxicity are not fully understood, there are many potential future directions for research involving this compound.
Métodos De Síntesis
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) can be synthesized by reacting 4-methyl-m-phenylenediamine with carbon disulfide and then treating the resulting product with hydrogen peroxide and urea. The reaction occurs in the presence of a catalyst, such as sodium hydroxide, and yields a white crystalline solid.
Aplicaciones Científicas De Investigación
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has a wide range of scientific research applications. It is commonly used in the synthesis of novel organic compounds, such as thiourea derivatives. It is also used as a ligand in coordination chemistry and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used in the development of new materials, such as conducting polymers and metal-organic frameworks.
Propiedades
Número CAS |
1519-71-7 |
|---|---|
Nombre del producto |
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio- |
Fórmula molecular |
C9H12N4S2 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
[3-(carbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-5-2-3-6(12-8(10)14)4-7(5)13-9(11)15/h2-4H,1H3,(H3,10,12,14)(H3,11,13,15) |
Clave InChI |
FETGFQLLOXSXER-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C(N)S)N=C(N)S |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
Otros números CAS |
1519-71-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



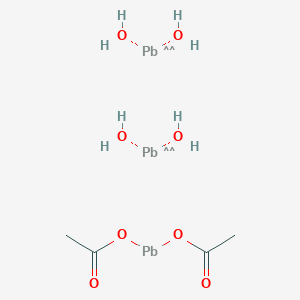
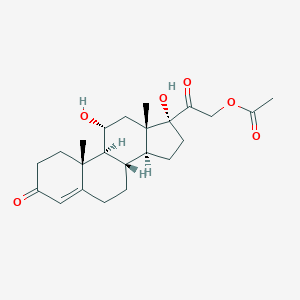
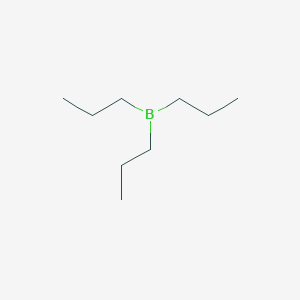
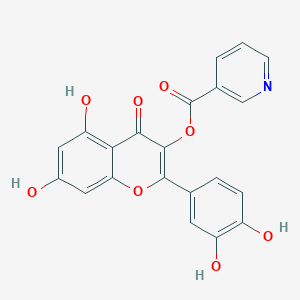
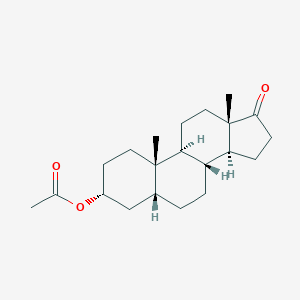
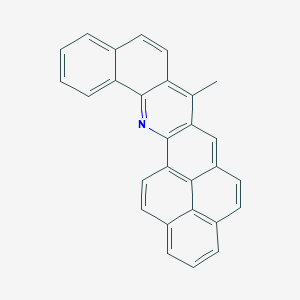
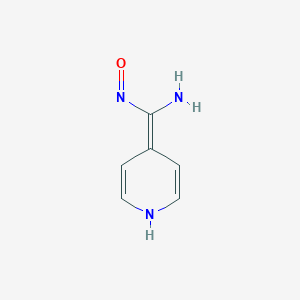
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
